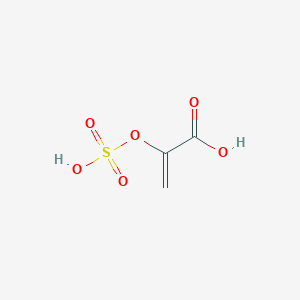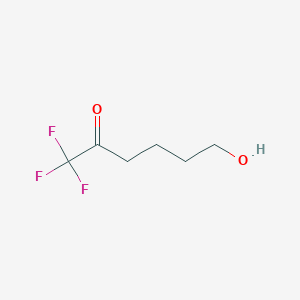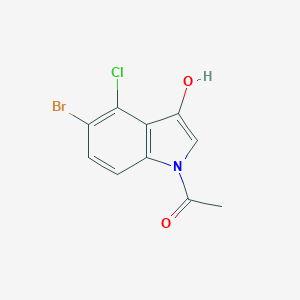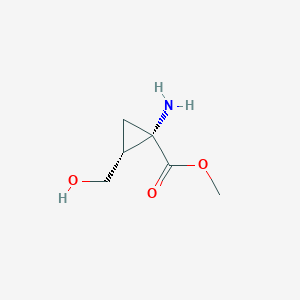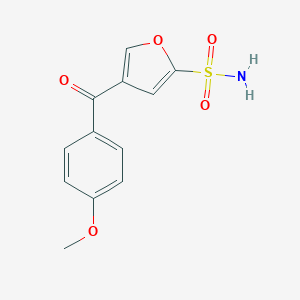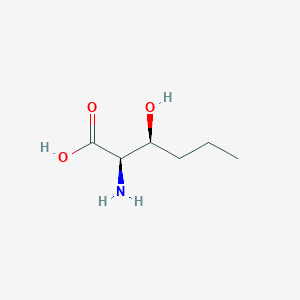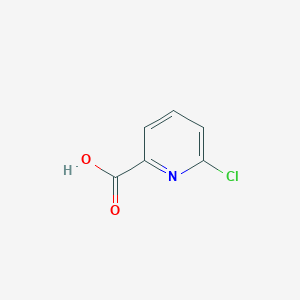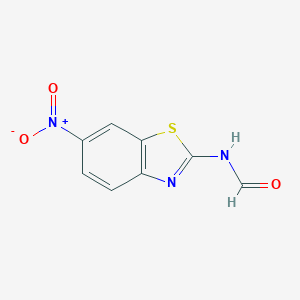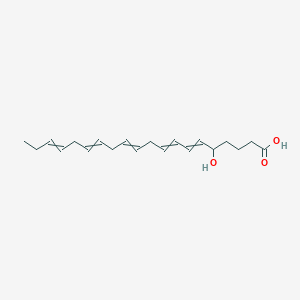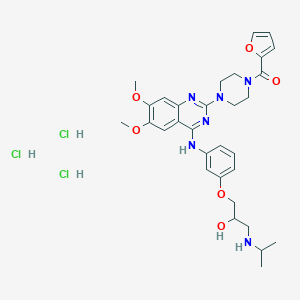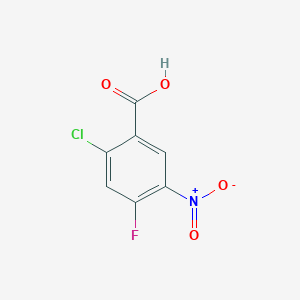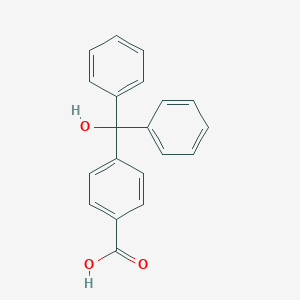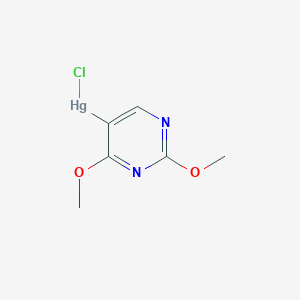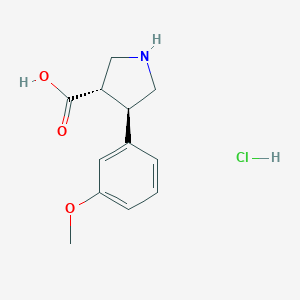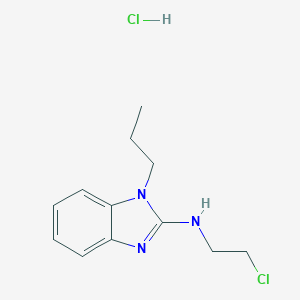
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride, also known as PCBC, is a chemical compound that has been extensively studied for its potential use as an anticancer agent. This compound is a member of the benzimidazole family of compounds, which have been shown to have a variety of biological activities, including antiviral, antifungal, and antitumor effects. In
作用机制
The mechanism of action of 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride is not fully understood, but several studies have provided insights into its anticancer effects. 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme that is essential for DNA replication and repair. Inhibition of DNA topoisomerase II leads to DNA damage and ultimately cell death. 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has also been shown to induce oxidative stress in cancer cells, which can lead to cell death.
生化和生理效应
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride can induce DNA damage, activate caspases, and inhibit the activity of several key enzymes involved in cancer cell proliferation. In vivo studies have shown that 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride can reduce tumor growth and metastasis, and increase survival rates in animal models of cancer.
实验室实验的优点和局限性
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has several advantages and limitations for lab experiments. One of the main advantages is its potent anticancer effects, which make it a valuable tool for studying cancer biology. However, 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride also has several limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well understood.
未来方向
There are several future directions for research on 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride in animal models and humans. Additionally, further studies are needed to understand the mechanism of action of 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride and to identify potential biomarkers for predicting response to treatment. Finally, there is a need for clinical trials to establish the safety and efficacy of 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride in humans.
合成方法
The synthesis of 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride involves a multistep process that begins with the reaction of 2-chloroethylamine hydrochloride with propylamine to form 1-propyl-2-(2-chloroethylamino)ethane. This intermediate compound is then reacted with benzimidazole to form 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride. The synthesis of 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has been optimized over the years, and several variations of the synthesis method have been reported in the literature.
科学研究应用
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has significant antitumor effects in animal models of cancer. 1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride has been shown to induce apoptosis in cancer cells, which is a key mechanism by which anticancer agents exert their effects.
属性
CAS 编号 |
111678-92-3 |
|---|---|
产品名称 |
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride |
分子式 |
C12H17Cl2N3 |
分子量 |
274.19 g/mol |
IUPAC 名称 |
N-(2-chloroethyl)-1-propylbenzimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C12H16ClN3.ClH/c1-2-9-16-11-6-4-3-5-10(11)15-12(16)14-8-7-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H |
InChI 键 |
PBAMUIKXAODGAR-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1NCCCl.Cl |
规范 SMILES |
CCCN1C2=CC=CC=C2N=C1NCCCl.Cl |
其他 CAS 编号 |
111678-92-3 |
同义词 |
1-Propyl-2-(2-chloroethylamino)benzimidazole hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



